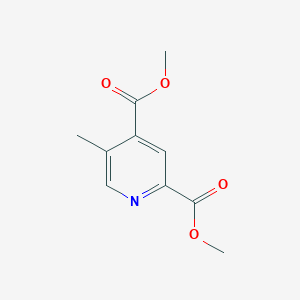
Dimethyl 5-methylpyridine-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-methylpyridine-2,4-dicarboxylate is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 5-methylpyridine-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 5-methylpyridine-2,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 5-methylpyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methyl group on the pyridine ring can undergo halogenation, such as bromination, using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use NBS in the presence of an initiator like azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: 5-methylpyridine-2,4-dicarboxylic acid.
Reduction: 5-methylpyridine-2,4-dimethanol.
Substitution: 5-bromomethylpyridine-2,4-dicarboxylate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-methylpyridine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl 5-methylpyridine-2,4-dicarboxylate involves its interaction with specific molecular targets. For instance, in halogenation reactions, the compound undergoes free radical initiation, where the methyl group on the pyridine ring is substituted by a halogen atom. This process involves the formation of a radical intermediate, which then reacts with the halogenating agent to form the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 5-methylpyridine-2,3-dicarboxylate: Similar in structure but differs in the position of the carboxylate groups.
Dimethyl 2,6-pyridinedicarboxylate: Another derivative with carboxylate groups at different positions on the pyridine ring.
Uniqueness
Dimethyl 5-methylpyridine-2,4-dicarboxylate is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the carboxylate groups affects the compound’s chemical behavior, making it suitable for specific synthetic and research purposes.
Eigenschaften
CAS-Nummer |
90275-71-1 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
dimethyl 5-methylpyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H11NO4/c1-6-5-11-8(10(13)15-3)4-7(6)9(12)14-2/h4-5H,1-3H3 |
InChI-Schlüssel |
MGZGJPNYNRTTKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





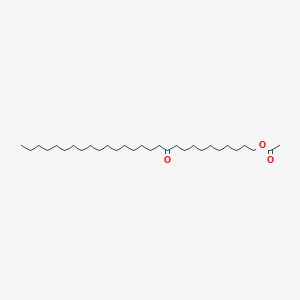


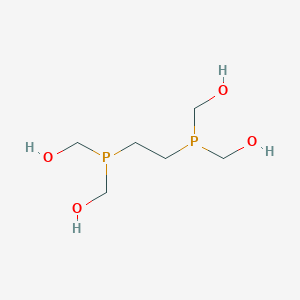
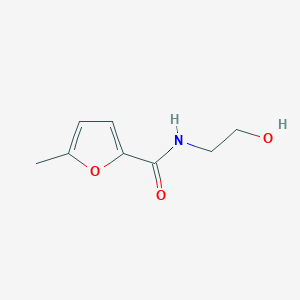
![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)

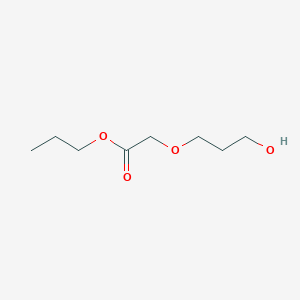


![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
